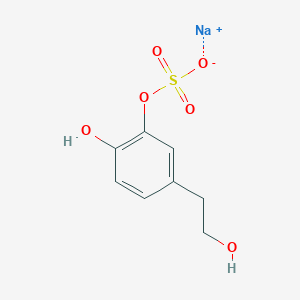
Hydroxy Tyrosol 3-Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HydroxyTyrosol3-SulfateSodiumSalt is a derivative of hydroxytyrosol, a phenolic compound found in olive oil. This compound is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
HydroxyTyrosol3-SulfateSodiumSalt can be synthesized through the sulfation of hydroxytyrosol. The reaction typically involves the use of sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of HydroxyTyrosol3-SulfateSodiumSalt involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
HydroxyTyrosol3-SulfateSodiumSalt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced back to hydroxytyrosol under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxytyrosol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
HydroxyTyrosol3-SulfateSodiumSalt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and their effects on phenolic compounds.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular models.
Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Used in the formulation of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of HydroxyTyrosol3-SulfateSodiumSalt involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the MAPK and NLRP3 inflammasome pathways, which are involved in inflammation and cell survival .
Comparison with Similar Compounds
HydroxyTyrosol3-SulfateSodiumSalt is unique due to its sulfated structure, which enhances its solubility and bioavailability compared to hydroxytyrosol. Similar compounds include:
Hydroxytyrosol: The parent compound with potent antioxidant properties.
Tyrosol: Another phenolic compound found in olive oil with similar but less potent effects.
Oleuropein: A secoiridoid found in olive leaves with antioxidant and anti-inflammatory properties.
Properties
Molecular Formula |
C8H9NaO6S |
|---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
sodium;[2-hydroxy-5-(2-hydroxyethyl)phenyl] sulfate |
InChI |
InChI=1S/C8H10O6S.Na/c9-4-3-6-1-2-7(10)8(5-6)14-15(11,12)13;/h1-2,5,9-10H,3-4H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
NWLNTWKHLLVJBQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1CCO)OS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)
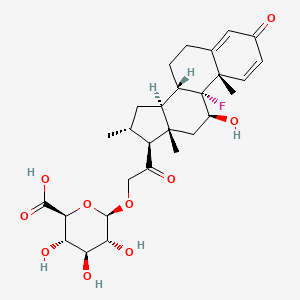
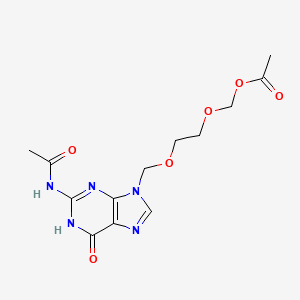
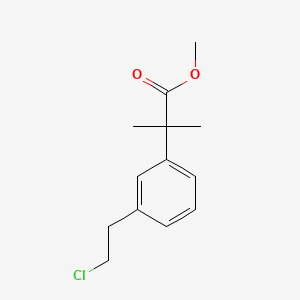
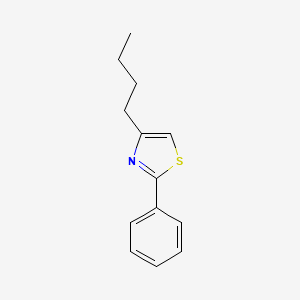
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)
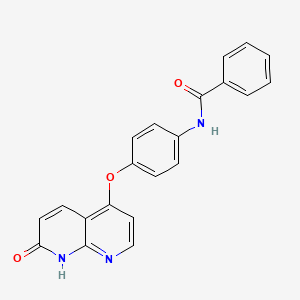
![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)
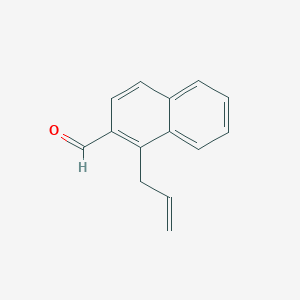
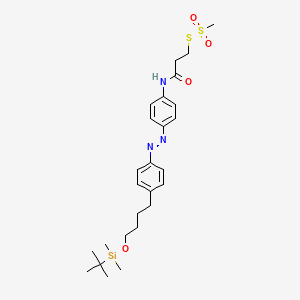
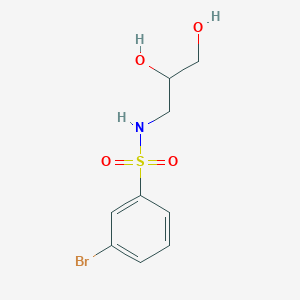
![(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13862353.png)

